molecular formula C22H22FN3O2S B2838725 1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393833-18-6

1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B2838725
CAS No.: 393833-18-6
M. Wt: 411.5
InChI Key: WTLLRXGWYOKXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a synthetically accessible chemical scaffold of significant interest in medicinal chemistry and oncology research, primarily for the development of novel kinase inhibitors. Its core structure, the dihydropyrrolopyrazine, is a privileged heterocycle found in numerous pharmacologically active compounds and is known to function as an ATP-competitive hinge binder in kinase active sites. The molecule's design, featuring a carbothioamide linker and substituted phenyl rings, is characteristic of compounds targeting cyclin-dependent kinases (CDKs) and other protein kinases critical for cell cycle progression and transcriptional regulation. Research indicates that analogs within this structural class, such as the clinical candidate Voruciclib, exhibit potent activity against CDK9 and other CDKs, leading to the suppression of short-lived anti-apoptotic proteins like Mcl-1 and MYC, thereby inducing apoptosis in cancer cells (source: https://pubmed.ncbi.nlm.nih.gov/35445209/). This mechanism positions this compound as a valuable chemical probe for studying transcriptional dependencies in hematological malignancies and solid tumors, and for exploring combination therapies to overcome resistance to other anticancer agents. Its utility extends to basic biochemical research for mapping kinase signaling networks and validating new targets in proliferative diseases.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2S/c1-27-19-10-5-15(14-20(19)28-2)21-18-4-3-11-25(18)12-13-26(21)22(29)24-17-8-6-16(23)7-9-17/h3-11,14,21H,12-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLLRXGWYOKXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2C(=S)NC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available literature.

Chemical Structure and Synthesis

This compound belongs to the class of dihydropyrrolo[1,2-a]pyrazines , which are known for diverse biological activities. The synthesis typically involves multi-step reactions including the formation of the pyrazine ring and subsequent modifications to incorporate the dimethoxyphenyl and fluorophenyl groups. The specific synthetic pathway can vary, but generally includes:

  • Formation of the core dihydropyrrole structure.
  • Introduction of the phenyl substituents via nucleophilic aromatic substitution or coupling reactions.

Antiviral Activity

Research has indicated that compounds similar to dihydropyrrolo[1,2-a]pyrazines exhibit antiviral properties. For example, derivatives have been shown to inhibit HIV-1 integrase activity, which is crucial for viral replication. A related compound demonstrated a CIC(95) value of 0.31μM0.31\mu M, indicating significant potency against HIV-1 replication in cell cultures .

Antitumor Activity

The compound's structural analogs have been tested for antitumor effects against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF7 (breast cancer)
  • HCT116 (colorectal cancer)

In vitro studies have shown that certain derivatives exhibit significant cytotoxicity against these cell lines, with IC50 values in the low micromolar range .

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for related compounds ranged from 0.5 to 8 μg/mL , indicating a broad-spectrum efficacy .

The precise mechanism by which 1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The compound may interact with specific enzymes or receptors involved in viral replication or tumor growth.
  • It could inhibit critical pathways by binding to active sites on these targets, thereby disrupting normal cellular functions.

Case Study 1: Antiviral Efficacy

A study focusing on a related dihydropyrrolo compound demonstrated effective inhibition of HIV integrase in vitro. The results indicated that modifications to the core structure could enhance antiviral activity .

Case Study 2: Anticancer Properties

Research on similar compounds revealed notable cytotoxic effects against various cancer cell lines. For instance, a derivative showed an IC50 value of 5μM5\mu M against MCF7 cells, suggesting that structural modifications could lead to improved therapeutic profiles .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Functional Group logP logSw Hydrogen Bond (Donors/Acceptors) Polar Surface Area (Ų)
Target Compound C₂₂H₂₁FN₃O₂S 410.49 1-(3,4-dimethoxyphenyl), N-(4-fluorophenyl) Carbothioamide ~4.8* ~-5.5* 1 / 3 ~20*
1-(4-Fluorophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide C₁₈H₂₂FN₃O 315.39 1-(4-fluorophenyl), N-(tert-butyl) Carboxamide ~3.2* ~-4.0* 2 / 4 ~55
1-(4-Ethoxyphenyl)-N-(3-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide C₂₂H₂₂FN₃OS 395.50 1-(4-ethoxyphenyl), N-(3-fluorophenyl) Carbothioamide 5.35 -5.48 1 / 3 19.7
N-(2,6-Diethylphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide Not reported Not reported 1-(pyridin-4-yl), N-(2,6-diethylphenyl) Carbothioamide

*Estimated values based on substituent contributions.

Functional Group and Substituent Analysis

Carbothioamide vs. Carboxamide

  • The target compound and analogs retain the carbothioamide (-C(=S)-NH-) group, which is less polar and more lipophilic than the carboxamide (-C(=O)-NH-) in . This substitution reduces hydrogen-bond donor capacity (weaker NH···S interaction compared to NH···O) but enhances membrane permeability due to higher logP (e.g., 5.35 for vs. ~3.2 for ) .

Aromatic Substituents

  • 3,4-Dimethoxyphenyl (Target) vs. 4-Ethoxyphenyl (): The dual methoxy groups in the target compound increase oxygen content and polarity compared to the single ethoxy group in . However, the ethoxy group’s larger alkyl chain marginally elevates logP (5.35 vs. ~4.8 for the target) .
  • 4-Fluorophenyl (Target) vs.

Steric and Electronic Effects

  • The tert-butyl group in introduces steric bulk, reducing solubility (logSw ~-4.0) but enhancing metabolic stability due to hindered enzymatic access .
  • Pyridinyl () and diethylphenyl groups introduce nitrogen or alkyl chains, respectively, altering π-π stacking and hydrophobic interactions .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for improved yield?

The synthesis involves multi-step reactions, typically starting with condensation of a dimethoxyphenyl precursor with a fluorophenyl-substituted thiosemicarbazide. Key steps include cyclization of the pyrrolo-pyrazine core and introduction of the carbothioamide group. Optimization strategies include:

  • Catalyst selection : Use of triethylamine or palladium catalysts to enhance cyclization efficiency .
  • Solvent systems : Ethanol or DMF under reflux conditions to improve solubility and reaction kinetics .
  • Purification : Column chromatography or recrystallization to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for structural validation?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify aromatic protons (δ 6.8–7.5 ppm) and carbothioamide signals (δ 165–170 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=S (1150–1250 cm1^{-1}) and aromatic C-O (1260–1300 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z ~495) .

Q. What preliminary biological assays are recommended to screen for activity?

Initial screening should focus on:

  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .

Q. How can solubility and formulation challenges be addressed in preclinical studies?

  • Co-solvents : Use DMSO-water mixtures (<5% DMSO) to enhance aqueous solubility .
  • Nanoparticle encapsulation : Lipid-based carriers improve bioavailability for in vivo testing .

Q. What is the reactivity profile of the carbothioamide group in this compound?

The carbothioamide group participates in:

  • Nucleophilic substitution : Reacts with alkyl halides to form thioether derivatives .
  • Oxidation : Converts to sulfonamides under mild oxidizing conditions (e.g., H2_2O2_2) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3,4-dimethoxyphenyl moiety?

Design analogs with:

  • Substituent variations : Replace methoxy groups with halogens or methyl groups to assess steric/electronic effects .
  • Bioisosteric replacements : Substitute the dimethoxyphenyl ring with indole or benzofuran to compare binding affinity .
  • In vitro testing : Correlate modifications with IC50_{50} values in target-specific assays (e.g., kinase inhibition) .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy?

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using LC-MS/MS .
  • Metabolite identification : Incubate with liver microsomes to detect active/inactive metabolites .
  • Dose optimization : Conduct staggered dosing in animal models to balance efficacy and toxicity .

Q. What advanced synthetic strategies (e.g., microwave-assisted synthesis) can improve scalability?

  • Microwave conditions : Reduce reaction time from 12 hours to 30 minutes at 100°C, enhancing yield by 15–20% .
  • Flow chemistry : Continuous synthesis minimizes side reactions and improves reproducibility .

Q. How can computational methods predict molecular targets and off-target effects?

  • Molecular docking : Use AutoDock Vina to screen against kinase libraries (e.g., PDB) .
  • Machine learning : Train models on ChEMBL data to predict ADMET properties .
  • Network pharmacology : Map compound-protein interactions to identify secondary targets .

Q. What experimental approaches assess stability under physiological conditions?

  • pH stability studies : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
  • Thermal analysis : TGA/DSC to determine decomposition thresholds (>200°C) .
  • Light exposure tests : UV-Vis spectroscopy to detect photodegradation products .

Methodological Notes

  • References : Prioritize peer-reviewed journals (e.g., ) over commercial sources.
  • Data Validation : Cross-check spectroscopic data with computational simulations (e.g., Gaussian for NMR prediction) .
  • Ethical Compliance : Follow OECD guidelines for in vivo studies to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.